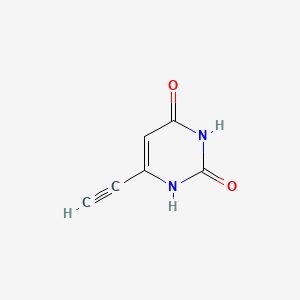

6-Ethynyluracil

描述

Overview of Uracil (B121893) Derivatives in Chemical Biology

Uracil and its analogues are a pivotal group of bioactive pyrimidine (B1678525) derivatives, recognized as privileged structures in the field of drug discovery. nih.govrsc.org These compounds exhibit a wide spectrum of biological activities, with antiviral and anti-tumor properties being the most extensively reported. nih.gov The versatility of the uracil scaffold allows for chemical modifications at several positions, including N(1), N(3), C(5), and C(6), to generate derivatives with enhanced pharmacological and pharmacokinetic profiles. nih.gov A prominent example is 5-Fluorouracil (B62378), a well-established anticancer drug used to treat a variety of cancers. nih.govnih.gov Beyond medicinal applications, uracil derivatives have also been developed for use as herbicides and pesticides. wikipedia.org The ability of these compounds to act as both hydrogen bond donors and acceptors makes them robust components in molecular self-organization, a principle fundamental to biochemistry and crystal engineering. rsc.org

Significance of Alkynyl Moieties in Nucleobase Chemistry

The incorporation of alkynyl moieties—functional groups containing a carbon-carbon triple bond—into nucleobase structures is a significant strategy in contemporary chemical and biological research. nih.gov This modification provides a versatile chemical handle for a variety of reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govjenabioscience.com This reaction allows for the efficient and specific labeling of nucleosides with reporter molecules or the conjugation with other bioactive molecules to create novel hybrid structures. nih.gov

Furthermore, alkynylated nucleosides have been designed to engineer new forms of base pairing within DNA duplexes. nih.govoup.com The rigid, linear geometry of the alkyne group can act as a spacer, positioning pseudo-nucleobase recognition units into the major groove of the DNA double helix. nih.govoup.com This spatial arrangement facilitates the formation of selective and stable hydrogen bonds, independent of the canonical Watson-Crick base pairing. nih.gov

Historical Context of Ethynyluracil Research

The exploration of alkyne-linked uracil derivatives dates back to the mid-1970s, with the first such compound being reported in 1976. nih.gov A foundational study in the field was published in 1982, which detailed the synthesis and initial biological evaluation of 6-Ethynyluracil. nih.govacs.org This research established two distinct synthetic pathways to produce the compound. The study also provided the first insights into its mechanism of action, identifying it as a thiol-specific alkylating agent rather than a conventional antimetabolite. nih.gov This early work demonstrated the compound's ability to inhibit the growth of several cancer cell lines, laying the groundwork for subsequent academic investigation into its properties and potential applications. nih.gov

Scope and Academic Relevance of this compound Studies

Academic research on this compound has primarily focused on its chemical reactivity and its potential as an antineoplastic agent. nih.gov A key finding is its specific reactivity towards thiol-containing molecules. At a neutral pH, this compound reacts with biological thiols such as glutathione (B108866), L-cysteine, and 2-mercaptoethanol, but not with amino acids like glycine or L-lysine that lack a thiol group. nih.gov This thiol-specific alkylating activity is a central aspect of its biochemical profile.

The compound's inhibitory effect on cancer cell growth has been demonstrated in vitro. Studies have shown that this compound can inhibit the proliferation of Leukemia L1210, B-16 melanoma, and Lewis lung carcinoma cells at micromolar concentrations. nih.gov Importantly, the growth inhibition caused by this compound was not reversed by the addition of natural pyrimidines, indicating that it does not function as a classical antimetabolite that competes with natural nucleobases in metabolic pathways. nih.gov The reactivity at the C6 position of the uracil ring is attributed to its electronic environment, being part of both an enamine and an α,β-unsaturated carbonyl system, which activates the position for nucleophilic attack. nih.gov

Detailed Research Findings

Synthesis of this compound

Two primary methods for the synthesis of this compound were reported in early studies. These routes provide alternative chemical strategies to access the target compound from different starting materials. nih.govacs.org

| Method | Starting Material | Key Intermediates | Key Reagents | Final Product |

|---|---|---|---|---|

| Method 1 | 6-formyluracil | 6-(2,2-dibromovinyl)uracil | (dibromomethylene)triphenylphosphorane, phenyllithium (B1222949) | This compound |

| Method 2 | 6-iodouracil (B1202057) | 6-[(trimethylsilyl)ethynyl]uracil | trimethylsilylacetylene (B32187), palladium/copper catalyst, methanol | This compound |

In Vitro Activity of this compound

The biological activity of this compound has been assessed against various cancer cell lines. The data below summarizes the reported concentrations required to inhibit cell growth.

| Cell Line | Cancer Type | Inhibitory Concentration (M) | Reference |

|---|---|---|---|

| Leukemia L1210 | Leukemia | 1 x 10⁻⁶ to 2 x 10⁻⁵ | nih.gov |

| B-16 Melanoma | Melanoma | 1 x 10⁻⁶ to 2 x 10⁻⁵ | nih.gov |

| Lewis Lung Carcinoma | Lung Carcinoma | 1 x 10⁻⁶ to 2 x 10⁻⁵ | nih.gov |

Structure

3D Structure

属性

CAS 编号 |

71937-27-4 |

|---|---|

分子式 |

C6H4N2O2 |

分子量 |

136.11 g/mol |

IUPAC 名称 |

6-ethynyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H4N2O2/c1-2-4-3-5(9)8-6(10)7-4/h1,3H,(H2,7,8,9,10) |

InChI 键 |

VJNBVBGICVVMBR-UHFFFAOYSA-N |

SMILES |

C#CC1=CC(=O)NC(=O)N1 |

规范 SMILES |

C#CC1=CC(=O)NC(=O)N1 |

其他CAS编号 |

71937-27-4 |

同义词 |

6-ethynyluracil |

产品来源 |

United States |

Chemical Synthesis and Derivatization of 6 Ethynyluracil

Direct Synthetic Routes to 6-Ethynyluracil

The most common and efficient methods for introducing the ethynyl (B1212043) group at the C-6 position of uracil (B121893) involve palladium-catalyzed cross-coupling reactions, particularly the Sonogashira-Hagihara coupling.

Palladium-catalyzed cross-coupling reactions provide a powerful means to form carbon-carbon bonds, and they are instrumental in the synthesis of this compound from appropriately halogenated uracil derivatives.

The Sonogashira-Hagihara coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org. This methodology has been successfully applied to the synthesis of this compound by coupling a 6-halogenated uracil precursor with a suitable acetylene (B1199291) source. Typically, these reactions employ a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) cocatalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine, diisopropylamine) and an appropriate solvent wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govmdpi.comcapes.gov.brmdpi.comscielo.br.

A common approach involves the use of 6-iodouracil (B1202057) or 6-bromouracil (B1202062) as the electrophilic coupling partner. The terminal alkyne is often introduced as trimethylsilylacetylene (B32187) (TMSA), which acts as a protected form of acetylene. After the coupling reaction, the trimethylsilyl (B98337) (TMS) group can be readily removed under mild conditions, such as treatment with a base (e.g., NaOH) or a fluoride (B91410) source (e.g., TBAF), to yield the desired terminal alkyne, this compound nih.govcapes.gov.brmolaid.comresearchgate.netmdpi.orggelest.com.

Table 1: Sonogashira-Hagihara Coupling for this compound Synthesis

| Halogenated Uracil Precursor | Alkyne Source | Catalyst System | Base/Solvent | Conditions (Temp/Time) | Yield | Reference |

| Silylated 6-iodouracil | Trimethylsilylacetylene (TMSA) | Pd/Cu catalyst (e.g., Pd(PPh₃)₄, CuI) | Dry triethylamine | Not specified | Not specified | nih.govmolaid.comresearchgate.net |

| 5-Iodouracil (B140508) | Trimethylsilylacetylene (TMSA) | Pd catalyst, Cu cocatalyst | Not specified | Not specified | High | capes.gov.br |

| 6-Iodouracil | Trimethylsilylacetylene (TMSA) | Pd catalyst, CuI, PPh₃ | Triethylamine | Not specified | Not specified | wikipedia.orglibretexts.org |

| Aryl/Vinyl Halides | Terminal Alkynes | Pd catalyst, CuI, amine base | Amine base/Solvent | Mild conditions | Good to excellent | wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.orgmdpi.commdpi.com |

Silylated acetylenes, particularly trimethylsilylacetylene (TMSA), are frequently employed in Sonogashira coupling reactions due to their stability and ease of handling compared to gaseous acetylene wikipedia.orgmdpi.orggelest.competraresearch.com. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing undesired side reactions such as homocoupling (Glaser coupling) and facilitating purification wikipedia.orgmdpi.orggelest.com. Following the palladium-catalyzed coupling of a silylated acetylene with a halogenated uracil precursor, the TMS group is typically removed under mild basic conditions (e.g., NaOH, K₂CO₃) or using fluoride reagents (e.g., TBAF) to liberate the terminal ethynyl group nih.govcapes.gov.brmolaid.comresearchgate.netmdpi.orggelest.com. This two-step sequence, involving silylated acetylene coupling followed by deprotection, is a robust strategy for synthesizing this compound.

Beyond direct cross-coupling of halogenated precursors, alternative synthetic strategies can be employed, often starting from readily available uracil derivatives with functional groups at the C-6 position.

6-Formyluracil serves as a key intermediate in one of the established synthetic routes to this compound nih.govmolaid.comresearchgate.netresearchgate.net. This pathway typically involves the conversion of 6-formyluracil into a vinyl halide intermediate, which is subsequently transformed into the ethynyl group. Specifically, 6-formyluracil can be reacted with (dibromomethylene)triphenylphosphorane to yield 6-(2,2-dibromovinyl)uracil nih.govmolaid.comresearchgate.netresearchgate.net. This dibromovinyl intermediate is then subjected to further chemical manipulation.

The 6-(2,2-dibromovinyl)uracil intermediate, derived from 6-formyluracil, can be converted to this compound through a sequence that often involves silylation followed by treatment with a strong base, such as phenyllithium (B1222949) nih.govmolaid.comresearchgate.net. The silylation step protects the alkyne, and the subsequent base-mediated elimination of hydrogen bromide and the silyl (B83357) group leads to the formation of the ethynyl moiety. This route provides an alternative to direct palladium-catalyzed coupling, starting from a different functionalized uracil precursor.

Table 2: Alternative Synthesis via 6-Formyluracil

| Starting Material | Intermediate | Reagents/Conditions | Product | Reference |

| 6-Formyluracil | 6-(2,2-Dibromovinyl)uracil (2) | (Dibromomethylene)triphenylphosphorane | 6-(2,2-Dibromovinyl)uracil (2) | nih.govmolaid.comresearchgate.netresearchgate.net |

| 6-(2,2-Dibromovinyl)uracil (2) | Silylated intermediate | 1. Silylation; 2. Phenyllithium | This compound (3) | nih.gov |

Compound List:

this compound

6-Formyluracil

6-(2,2-Dibromovinyl)uracil

Trimethylsilylacetylene (TMSA)

6-Iodouracil

5-Iodouracil

6-[(Trimethylsilyl)ethynyl]uracil

Alternative Synthetic Pathways for Ethynylation at the C-6 Position

Prodrug Strategies for Ethynyluracil Analogues in Research

Prodrug strategies represent a critical approach in medicinal chemistry aimed at enhancing the therapeutic profile of active pharmaceutical ingredients. For antimetabolites like uracil derivatives, prodrug design focuses on optimizing properties such as solubility, stability, cellular uptake, and targeted delivery, thereby potentially improving efficacy and reducing off-target effects. This section explores research into prodrug strategies specifically for this compound and its analogues, detailing the chemical modifications and observed research findings.

Rationale for Prodrug Development

This compound (6-EU) is a pyrimidine (B1678525) analogue that, like other antimetabolites, interferes with nucleic acid synthesis. The development of prodrugs for such compounds is often driven by the need to overcome limitations associated with the parent drug, including poor oral bioavailability, rapid metabolism, or insufficient penetration into target tissues. Prodrugs are designed to be inactive or less active forms that undergo biotransformation in vivo to release the active parent drug. For pyrimidine antimetabolites, prodrug strategies can also aim to modulate their activation pathways or improve their interaction with cellular targets or transporters.

Prodrug Design and Synthesis for Ethynyluracil Analogues

Research has explored various chemical modifications to create prodrugs of ethynyluracil derivatives. A notable example involves the development of a mutual prodrug combining 5-fluorouracil (B62378) (5-FU) and 5-ethynyluracil (5-EU) using a coumarin-based scaffold clinicalschizophrenia.netclinicalschizophrenia.netannalsofrscb.roresearchgate.netresearchgate.net. This strategy aims for the simultaneous release of both active agents, with 5-FU acting as a cytotoxic agent and 5-EU serving as a metabolic modulator, specifically an inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD) nih.gov. The synthesis of this mutual prodrug typically involves a multi-step process, often utilizing coumarin (B35378) as a precursor, and incorporating linkages that facilitate the controlled release of the active moieties clinicalschizophrenia.netclinicalschizophrenia.netresearchgate.net.

The synthesis of the mutual prodrug of 5-FU and 5-EU, for instance, has been described through a seven-stage process. Key steps include the modification of coumarin and the subsequent conjugation with the active uracil derivatives via ester linkages. The chemical structures of intermediates and the final prodrug are confirmed using spectroscopic techniques such as FTIR, ¹H-NMR, and ¹³C-NMR clinicalschizophrenia.netclinicalschizophrenia.netresearchgate.net.

Research Findings on Prodrug Stability and Release Kinetics

The stability and release kinetics of these prodrugs are crucial for their therapeutic potential. Studies have evaluated the chemical stability of the mutual 5-FU/5-EU prodrug in buffer solutions simulating gastrointestinal conditions (e.g., HCl at pH 1.2 and phosphate-buffered saline at pH 6.8). Research indicates substantial stability in these environments, with half-lives (t½) reported in the range of 18 to 33 hours, suggesting adequate stability during transit through the gastrointestinal tract clinicalschizophrenia.netannalsofrscb.roresearchgate.net.

Furthermore, the release of the active components from the prodrug in biological fluids, such as human serum, has been investigated. The mutual prodrug has demonstrated the capacity to release both 5-FU and 5-EU in human serum following zero-order kinetics, with a reported half-life of approximately 4.62 hours clinicalschizophrenia.netannalsofrscb.roresearchgate.net. This release profile suggests that the prodrug can maintain a sustained release of the active drugs, potentially allowing them to reach target sites effectively. The log P values for the 5-FU, 5-EU, and the target prodrug were determined to be -0.90, -0.51, and 1.76, respectively. This indicates that the synthesized prodrug exhibits higher lipophilicity compared to its parent drugs, which could enhance oral bioavailability clinicalschizophrenia.netresearchgate.net.

Data Table: Stability and Release Profile of a Mutual 5-FU/5-EU Prodrug

The following table summarizes key findings regarding the stability and release kinetics of a coumarin-based mutual prodrug designed to release 5-fluorouracil (5-FU) and 5-ethynyluracil (5-EU) clinicalschizophrenia.netannalsofrscb.roresearchgate.net.

| Parameter | Condition | Kinetic Model | Half-life (t½) | Notes |

| Chemical Stability | HCl buffer (pH 1.2) | Pseudo-first-order | 33.18 hours | Substantial stability observed. |

| Chemical Stability | Phosphate-buffered saline (pH 6.8) | Pseudo-first-order | 18.14 hours | Substantial stability observed. |

| Release of Active Moieties (5-FU & 5-EU) | Human Serum | Zero-order | 4.62 hours | Indicates sustained release capability for reaching target sites. |

| Lipophilicity (Log P) | N/A | N/A | N/A | Prodrug: 1.76; 5-FU: -0.90; 5-EU: -0.51. Higher lipophilicity suggests improved oral bioavailability. |

General Prodrug Strategies for Pyrimidine Antimetabolites

Beyond specific examples, broader research in prodrug design for pyrimidine antimetabolites highlights several key strategies. These include:

Ester and Amide Prodrugs: Modifying hydroxyl or amine groups to improve solubility or membrane permeability.

Phosphorylated Prodrugs: Masking phosphate (B84403) groups to enhance oral absorption or cellular uptake.

Targeted Prodrugs: Designing prodrugs that are activated by enzymes overexpressed in tumor cells (e.g., Antibody-Directed Enzyme Prodrug Therapy - ADEPT) or by specific tumor microenvironment conditions mdpi.comnih.govcore.ac.uk.

Lipophilic Prodrugs: Employing strategies like lipophilic prodrug charge masking (LPCM) to improve passive diffusion across biological membranes mdpi.com.

While direct research on this compound prodrugs beyond the mutual 5-FU/5-EU conjugate may be limited in publicly accessible literature, the principles of prodrug design applied to other pyrimidine antimetabolites, such as 5-fluorouracil, provide a framework for understanding potential strategies for this compound. These include leveraging its structure for modifications that enhance its therapeutic index through improved pharmacokinetic properties or targeted activation.

Molecular Mechanisms of Biological Activity and Enzymatic Interactions

Mechanism-Based Inactivation by Ethynyluracil Analogues

6-Ethynyluracil, also known as eniluracil, is a potent mechanism-based and irreversible inactivator of dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govnih.gov DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (B62378) (5-FU). nsf.gov The inactivation of DPD by this compound is highly efficient and has been a subject of detailed mechanistic studies. nih.gov

The inhibitory action of this compound on DPD is characterized by an initial formation of a reversible enzyme-inhibitor complex, which then proceeds to an irreversible covalent modification of the enzyme. nih.gov This process ultimately leads to the complete inactivation of the enzyme's catalytic function. nsf.gov The inactivation is so effective that DPD activity is completely abolished within an hour of administration in preclinical models. nih.gov Studies have shown a stoichiometry of approximately 0.9 to 1 mole of the inactivator per mole of active enzyme site, indicating a highly specific interaction. nsf.govnih.govresearchgate.net

The irreversible nature of DPD inhibition by this compound stems from the formation of a stable covalent bond between the inhibitor and a crucial amino acid residue within the enzyme's active site. nsf.govresearchgate.net Research has identified this residue as a cysteine. nsf.govnih.gov Specifically, this compound covalently crosslinks with the active site's general acid cysteine in the pyrimidine (B1678525) binding location. nsf.gov Evidence for this covalent modification includes the retention of radiolabeled this compound by the denatured enzyme. nih.govresearchgate.net Further analysis of the enzyme inactivated with a radiolabeled inhibitor and then subjected to tryptic digestion allowed for the isolation of a radiolabeled peptide. nih.govresearchgate.net While the exact position of the radiolabel was not definitively determined in early sequencing attempts, subsequent work and comparison with other inhibitors like 5-iodouracil (B140508) strongly pointed to a specific cysteine residue as the point of covalent attachment. nih.gov

The inactivation of DPD by this compound is critically dependent on the presence of the cofactor NADPH. nsf.gov Complete inactivation of the enzyme is observed only when both this compound and NADPH are present. nsf.gov DPD is a complex flavoenzyme containing both flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) as prosthetic groups, which are essential for its catalytic activity. researchgate.netmdpi.com The inactivation process involves a two-electron reductive activation of DPD by NADPH. nsf.gov This reduction is a prerequisite for the covalent cross-linking to occur. nsf.gov Spectroscopic analysis during the inactivation process suggests that the electrons from NADPH are transferred to one of the two flavin cofactors. nsf.gov While the interaction of NADPH with the enzyme is independent of the uracil (B121893) binding site, its role in reducing the enzyme is paramount for the inactivation by this compound to proceed. nih.gov

The formation of the ternary complex between DPD, this compound, and NADPH induces significant conformational changes within the enzyme. nsf.gov The reductive activation of DPD by NADPH is believed to trigger a conformational shift that is essential for the covalent modification. nsf.gov This change in conformation repositions the active site cysteine residue, bringing it into close proximity to the ethynyl (B1212043) group of the bound inhibitor, thereby facilitating the nucleophilic attack and subsequent covalent bond formation. nsf.gov The binding of the pyrimidine substrate itself is known to cause the closure of an active site loop, which correctly positions the catalytic cysteine residue. nih.gov It is this induced conformational state, stabilized by the presence of NADPH, that is optimally primed for irreversible inactivation by this compound. nsf.gov

Kinetic analyses have been instrumental in elucidating the mechanism of DPD inactivation by this compound. These studies have quantified the rate at which the inactivation occurs and have provided insights into the efficiency of the inhibitor.

The inactivation of DPD by this compound follows a two-step process, beginning with the formation of a reversible complex (Ki) followed by the irreversible inactivation step (k_inact). The rate constant for inactivation, k_inact, has been determined through kinetic experiments. One study reported a k_inact value of approximately 0.2 s⁻¹ for the covalent inactivation of DPD, which correlated with the rate of reduction of one of the flavin cofactors. nsf.gov Another investigation determined the k_inact to be 20 ± 2 min⁻¹. nih.govresearchgate.net These kinetic parameters underscore the potent and efficient nature of this compound as a mechanism-based inhibitor of DPD.

| Inhibitor | Enzyme | k_inact | Reference |

| This compound | Dihydropyrimidine Dehydrogenase (DPD) | ~0.2 s⁻¹ | nsf.gov |

| This compound | Dihydropyrimidine Dehydrogenase (DPD) | 20 ± 2 min⁻¹ | nih.govresearchgate.net |

Kinetic Studies of DPD Inactivation

Analysis of Enzyme-Inhibitor Complex Stability

The stability of the complex formed between an inhibitor and its target enzyme is a critical determinant of its biological efficacy and duration of action. For this compound, its interaction with dihydropyrimidine dehydrogenase (DPD) results in a highly stable, irreversible complex. This is characteristic of a mechanism-based inactivator, where the inhibitor undergoes enzymatic conversion to a reactive species that then forms a covalent bond with the enzyme. Studies have shown that the inactivation of DPD by this compound is due to the covalent modification of an amino acid residue within the enzyme's active site. The regeneration of DPD activity in vivo is a slow process, with a reported half-time of 63 hours, indicating that new enzyme synthesis is required to restore pyrimidine catabolism. This irreversible inactivation underscores the high stability of the enzyme-inhibitor complex.

In contrast, the interaction of this compound with xanthine (B1682287) oxidase, while potent, exhibits a different mode of complex stability. It is described as a time-dependent and tight-binding inhibitor, leading to a functionally irreversible inhibition. The half-life for the reactivation of the inhibited enzyme is greater than 30 hours in the absence of NADH. However, unlike its interaction with DPD, a stable covalent bond is not formed. Radiolabeled this compound can be released from the enzyme complex under denaturing conditions, such as with 6 M guanidine (B92328) HCl, although the released molecule is not the parent compound. Interestingly, the presence of NADH can restore the catalytic activity of xanthine oxidase and displaces the radiolabel in the form of 5-acetyluracil. This suggests the formation of a very stable, but ultimately reversible, non-covalent complex or a readily reversible covalent bond with xanthine oxidase.

| Enzyme | Inhibitor | Type of Inhibition | Complex Stability | Regeneration Mechanism |

| Dihydropyrimidine Dehydrogenase (DPD) | This compound | Mechanism-based, Irreversible | High (Covalent Modification) | New enzyme synthesis (t½ ≈ 63 hrs) |

| Xanthine Oxidase | This compound | Time-dependent, Tight-binding | Functionally Irreversible (Stable, non-covalent or readily reversible covalent) | Spontaneous (t½ > 30 hrs), accelerated by NADH |

Thiol-Specific Alkylating Properties of this compound

The chemical structure of this compound, featuring an activated alkyne group, suggests its potential as a thiol-specific alkylating agent. This reactivity is central to its mechanism of action and its interaction with biological targets.

Biological thiols, such as the tripeptide glutathione (B108866) and the reducing agent β-mercaptoethanol, are crucial for maintaining the redox balance within cells and participate in numerous detoxification pathways. The electron-withdrawing nature of the pyrimidine ring in this compound makes the ethynyl group susceptible to nucleophilic attack by thiols. This type of reaction, known as a Michael addition or conjugate addition, is a common mechanism for the alkylation of biological nucleophiles by electrophilic compounds. While specific kinetic studies detailing the reaction of this compound with glutathione and β-mercaptoethanol are not extensively documented in publicly available literature, the principles of organic chemistry predict that the thiolate anion (RS⁻) would readily add across the carbon-carbon triple bond of this compound. This reaction would lead to the formation of a stable thioether adduct.

The addition of a thiol to an alkyne can result in the formation of either cis or trans isomers of the resulting vinyl thioether. The stereochemical outcome of the reaction is dependent on the reaction mechanism. For a concerted Michael-type addition, the reaction typically proceeds via an anti-addition, which would result in the formation of the cis-adduct. In the context of this compound, the reaction with a thiol (RSH) would be expected to yield a cis-6-[2-(thiovinyl)uracil] adduct. The formation of the cis isomer is a key aspect of the specific chemical interaction between this compound and thiol-containing molecules.

The thiol-specific alkylating property of this compound has significant implications for its interaction with cellular targets, particularly enzymes that contain reactive cysteine residues in their active sites. The covalent modification of these cysteine residues can lead to irreversible enzyme inhibition. This is the proposed mechanism for the inactivation of dihydropyrimidine dehydrogenase (DPD), where a cysteine residue in the active site acts as the nucleophile that attacks the ethynyl group of this compound. This targeted covalent modification explains the high potency and irreversible nature of DPD inhibition by this compound. The ability to selectively alkylate thiols contributes to the specificity of this compound's biological activity and is a cornerstone of its therapeutic potential.

Interaction with Other Dehydrogenase Enzymes

While the primary target of this compound is dihydropyrimidine dehydrogenase, its reactivity profile allows for interactions with other dehydrogenase enzymes, notably those belonging to the family of molybdo-flavoenzymes.

Xanthine oxidase, an enzyme involved in purine (B94841) catabolism, is a known target of this compound. It acts as a time-dependent, tight-binding inhibitor of this enzyme. The concentration of this compound required to achieve half of the maximal rate of inhibition is approximately 190 µM. The inhibition is functionally irreversible, with a very slow rate of enzyme reactivation.

| Enzyme | Role | Interaction with this compound |

| Xanthine Oxidase | Purine Catabolism | Time-dependent, tight-binding inhibition |

| Aldehyde Oxidase | Xenobiotic Metabolism | Potential for interaction due to similarity with Xanthine Oxidase (requires further study) |

Biochemical Impact on Nucleotide Metabolism Pathways (e.g., Pyrimidine Catabolism)

The catabolism of pyrimidines is a fundamental metabolic pathway responsible for the degradation of uracil and thymine. The initial and rate-limiting step in this pathway is catalyzed by dihydropyrimidine dehydrogenase (DPD). This enzyme converts uracil to 5,6-dihydrouracil. Subsequent enzymatic steps lead to the formation of β-alanine, ammonia, and carbon dioxide, which can then be utilized in other metabolic pathways.

This compound exerts a profound impact on pyrimidine catabolism through its potent and irreversible inhibition of DPD. By inactivating DPD, this compound effectively blocks the entire pyrimidine degradation pathway. This has several significant biochemical consequences:

Accumulation of Pyrimidine Bases: The blockage of DPD leads to the accumulation of its substrates, primarily uracil and thymine, in the plasma and tissues.

Modulation of Fluoropyrimidine Chemotherapy: The most significant clinical implication of DPD inhibition is in the context of cancer chemotherapy with fluoropyrimidines, such as 5-fluorouracil (5-FU). DPD is responsible for the rapid degradation of over 80% of an administered dose of 5-FU to its inactive metabolite, 5,6-dihydro-5-fluorouracil. By inhibiting DPD, this compound prevents the breakdown of 5-FU, leading to a dramatic increase in its plasma concentration and a prolongation of its half-life. This enhances the bioavailability and anti-tumor efficacy of 5-FU.

The targeted inhibition of pyrimidine catabolism by this compound is a key example of how modulating a specific metabolic pathway can have significant therapeutic applications.

Applications in Chemical Biology and Research Tools

Development of Bioorthogonal Probes for Cellular Studies

Fluorescent Tagging and Visualization Techniques

The incorporation of ethynyl-modified nucleobases into nucleic acids, such as DNA and RNA, followed by detection via fluorescent probes, is a cornerstone technique in modern chemical biology. While the literature extensively details the use of its isomer, 5-ethynyluracil (5-EU) and its deoxyribonucleoside derivative 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), for these purposes, the fundamental principle applies to 6-ethynyluracil due to its shared ethynyl (B1212043) functionality nih.govrsc.orgresearchgate.netthieme-connect.deresearchgate.netresearchgate.netresearchgate.net.

These ethynyl-containing uracil (B121893) derivatives can be metabolically or enzymatically incorporated into newly synthesized nucleic acids during processes like DNA replication or RNA transcription nih.govrsc.orgresearchgate.net. Once integrated, the terminal alkyne serves as a specific site for conjugation with azide-functionalized fluorophores using click chemistry. This allows for the precise visualization of nucleic acids within cells and tissues, providing insights into processes such as DNA synthesis, cell proliferation, and RNA localization nih.govrsc.orgresearchgate.netresearchgate.net. For instance, EdU labeling, followed by detection with fluorescent azides, has become a widely adopted method for tracking DNA synthesis and cell cycle progression, offering advantages over older methods due to reduced toxicity and improved detection sensitivity researchgate.net. Research has also shown that incorporating ethynyluracil derivatives into RNA can enable their visualization, aiding in the study of RNA dynamics thieme-connect.de. Furthermore, the development of specific linkers, such as rigid phenylethyne linkers, can enhance the fluorescence properties of the labeled nucleic acids rsc.org.

| Biomolecule | Ethynyluracil Derivative | Incorporation Method | Labeling/Detection Method | Application | Reference |

| DNA | 5-Ethynyl-2'-deoxyuridine (EdU) | Metabolic incorporation | CuAAC with fluorescent azide | Tracking DNA replication, cell proliferation | nih.govresearchgate.net |

| RNA | 5-Ethynyluracil (5-EU) | Metabolic incorporation | CuAAC with fluorescent azide | Visualization of RNA localization | thieme-connect.de |

| DNA | 5-Ethynyluracil (UE) | Incorporation into DNA | CuAAC with azide | Switching off protein-DNA interactions | researchgate.net |

| DNA | F-ara-EdU | Metabolic incorporation | CuAAC with fluorescent azide | Reduced toxicity DNA labeling, deep-tissue imaging | researchgate.net |

Enrichment and Purification of Labeled Biomolecules

The ability to selectively enrich and purify biomolecules that have been modified with ethynyluracil derivatives is another significant application facilitated by click chemistry. Following the incorporation of an ethynyl-modified nucleobase into a biomolecule, a subsequent click reaction can be performed with an azide-bearing affinity tag, such as biotin (B1667282) biosynth.comacs.org. The resulting stable triazole linkage allows for the efficient capture and purification of the modified biomolecule using affinity matrices, like streptavidin-coated beads or surfaces nih.govbiosynth.comacs.org.

This approach is invaluable for isolating specific nucleic acid populations or other biomolecules that have undergone labeling. For example, biotinylated transcripts, conjugated via click chemistry to ethynyl-modified RNA, can be subsequently enriched using streptavidin affinity purification, enabling downstream analyses such as quantitative reverse transcription PCR (RT-qPCR) acs.org. The robustness and specificity of the click reaction ensure that the labeled biomolecules can be effectively separated from complex biological mixtures, thereby enhancing the sensitivity and accuracy of various experimental assays.

| Target Molecule | Ethynyl Moiety | Conjugation Partner | Reaction | Purpose/Application | Reference |

| RNA | 5-Ethynyluracil | Biotin-azide | CuAAC | Enrichment of labeled RNA transcripts | acs.org |

| Biomolecules | Ethynyl group | Biotinylated moiety | Click reaction | Affinity purification | biosynth.com |

Use in Bioconjugation for Research Purposes

Beyond specific labeling and purification, the ethynyl group of this compound offers broad utility in bioconjugation strategies for a wide array of research purposes. Bioconjugation, the covalent linkage of a biological molecule to a synthetic entity, is fundamental to developing advanced research tools, diagnostic probes, and functionalized materials biosynth.com. Click chemistry, leveraging the ethynyl group, provides a highly efficient and versatile platform for such conjugations chemie-brunschwig.chacs.orgresearchgate.netbiosynth.com.

By incorporating this compound into nucleic acids or other biomolecules, researchers can readily attach diverse functional molecules. This includes, but is not limited to, fluorescent dyes for imaging, biotin for affinity-based detection and purification, peptides, small molecules, or even polymers for drug delivery or material science applications chemie-brunschwig.chbiosynth.com. The high specificity and orthogonality of click reactions ensure that these conjugations occur efficiently without interfering with other biological processes or functional groups present in the system nih.gov. For instance, click chemistry has been employed for the surface modification of viruses, demonstrating its utility in creating functionalized biological nanoparticles chemie-brunschwig.ch. The ability to precisely attach specific chemical entities to biomolecules via the ethynyl handle opens avenues for investigating molecular interactions, developing novel biosensors, and engineering biomaterials for targeted research applications.

Structural Activity Relationship Sar Studies of Ethynyluracil Analogues

Impact of Ethynyl (B1212043) Group Position on Biological Mechanisms

The position of the ethynyl group on the uracil (B121893) ring significantly dictates the compound's primary mechanism of action.

6-Ethynyluracil (6-EU): This isomer is characterized as a thiol-specific alkylating pyrimidine (B1678525) caymanchem.comnih.gov. At neutral pH, 6-EU readily reacts with thiol-containing biomolecules, such as glutathione (B108866) and cysteine, through a nucleophilic addition mechanism. This reaction leads to the formation of covalent adducts, such as cis-6-[2[(2-hydroxyethyl)-thio]vinyl]uracil when reacted with 2-mercaptoethanol, and is accompanied by a characteristic shift in its UV absorption maximum caymanchem.comnih.gov. This direct alkylation of thiols suggests a broad reactivity profile, distinct from antimetabolite mechanisms caymanchem.comnih.gov. Its observed inhibition of cell growth in various cancer cell lines (leukemia L1210, B-16 melanoma, Lewis lung carcinoma) at concentrations ranging from 1 x 10⁻⁶ to 2 x 10⁻⁵ M caymanchem.comnih.gov is attributed to this alkylating property rather than interference with nucleotide metabolism.

5-Ethynyluracil (5-EU): In contrast, 5-ethynyluracil functions as a mechanism-based irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD) nsf.govresearchgate.netdrugbank.comnih.govpnas.org. DPD is a critical enzyme responsible for the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). 5-EU inactivates DPD through a covalent cross-linking reaction with a specific active site cysteine residue (Cys671) nsf.govresearchgate.net. This inactivation is dependent on the enzyme's reductive activation by NADPH, which induces a conformational change that positions the cysteine residue optimally for reaction with the ethynyl group nsf.govresearchgate.net. By inhibiting DPD, 5-EU prevents the rapid degradation of 5-FU, thereby increasing its plasma bioavailability, prolonging its half-life, and potentiating its antitumor activity and therapeutic index nsf.govresearchgate.netnih.govpnas.org.

The positional difference of the ethynyl group thus leads to distinct biological targets and modes of action: direct thiol alkylation for 6-EU versus enzyme inactivation via a specific covalent modification for 5-EU.

Effects of Substituent Modifications on Inhibitory Potency

Modifications to the ethynyluracil scaffold, particularly at the C5 position and in nucleoside derivatives, have been explored to enhance inhibitory potency against various targets.

Anticancer Potency:

5-Ethynyl-2'-deoxyuridine (B1671113) (EdU): This nucleoside derivative has demonstrated significant potency against human breast cancer cell lines, exhibiting IC50 values of 0.4 ± 0.3 µM against MCF-7 and 4.4 ± 0.4 µM against MDA-MB-231 cells nih.gov.

Phenylethynyl uracil pyranonucleoside (5a): Another nucleoside analogue, derivative 5a, showed potent inhibition of tumor cell proliferation with IC50 values in the range of 5.2-6.2 µM hilarispublisher.com.

This compound: As noted, it inhibits cancer cell growth at concentrations between 1 x 10⁻⁶ and 2 x 10⁻⁵ M caymanchem.comnih.gov.

Enzyme Inhibition:

1-(β-D-glucopyranosyl)-5-ethynyluracil (9a): This derivative was identified as a potent inhibitor of glycogen (B147801) phosphorylase b (GPb), a key enzyme in glycogen metabolism, with a Ki of 4.7 µM hilarispublisher.com. Crystallographic studies revealed that longer C5-alkynyl substituents in GPb inhibitors exploit interactions within the enzyme's hydrophobic b-pocket and induce significant conformational changes in the 280s loop, thereby enhancing inhibitory potency hilarispublisher.com.

Other Modifications: Studies on related nucleoside analogues suggest that modifications to the sugar moiety or the introduction of alkyl/aryl side chains can profoundly impact activity beilstein-journals.org. For instance, the presence of a 4'-ethynyl group and a 2-fluoro substituent in EFdA contributed to its high anti-HIV activity and selectivity nih.gov.

Advanced Research Techniques and Methodologies Applied to 6 Ethynyluracil

Spectroscopic Analysis in Mechanistic Studies (e.g., UV-Vis Spectroscopy in Reaction Monitoring)

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectroscopy, are powerful tools for monitoring chemical reactions and studying the kinetics of enzyme-inhibitor interactions. The principle behind this technique lies in the direct proportionality between the absorbance of light by a solution and the concentration of the absorbing species, as described by the Beer-Lambert law. This allows for real-time tracking of changes in the concentration of reactants, products, or intermediates during a reaction.

In the context of 6-ethynyluracil, UV-Vis spectroscopy has been employed to monitor its interaction with thiol-containing compounds. At a neutral pH, this compound reacts specifically with thiols such as glutathione (B108866), 2-mercaptoethanol, and L-cysteine. nih.gov This reaction is characterized by a notable shift in the maximum UV absorbance (λmax) of this compound from 286 nm to a range of 321-325 nm upon the formation of a thio-adduct. nih.gov This spectral shift provides a convenient method for monitoring the progress of the reaction and studying its kinetics. The reaction with 2-mercaptoethanol, for instance, predominantly yields cis-6-[2[(2-hydroxyethyl)-thio]vinyl]uracil. nih.gov

The ability to observe these changes in real-time allows researchers to understand the reaction mechanism and determine kinetic parameters, which is fundamental to characterizing the biochemical activity of this compound. spectroscopyonline.comthermofisher.com

Table 1: UV-Vis Spectral Shift of this compound Upon Reaction with Thiols

| Compound | Initial λmax | Final λmax (after reaction with thiol) |

|---|

Crystallographic Studies of Enzyme-Inhibitor Complexes

X-ray crystallography is an indispensable technique for determining the three-dimensional structure of molecules, including complex biological macromolecules like enzymes and their inhibitors. By analyzing the diffraction pattern of X-rays passing through a crystal of the molecule, scientists can deduce the precise arrangement of atoms. This provides invaluable insights into the specific interactions between a drug or inhibitor and its protein target at the atomic level.

Crystallographic studies are crucial for understanding how inhibitors like this compound bind to their target enzymes. These studies can reveal the formation of covalent bonds, conformational changes in the enzyme's active site upon inhibitor binding, and the key amino acid residues involved in the interaction. While specific crystallographic data for this compound complexed with an enzyme were not found in the provided search results, the general methodology is well-established in enzymology. For example, the study of other uracil (B121893) derivatives has been advanced by X-ray crystallographic analysis to confirm their molecular structures.

The insights gained from such structural studies are fundamental for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique used extensively in metabolic research. frontiersin.org It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In metabolomics, NMR is used for the comprehensive analysis of metabolites in biological fluids and tissue extracts, offering a non-destructive and unbiased approach to understanding metabolic pathways. springernature.comumich.edunih.gov

NMR-based metabolic profiling can be applied to investigate the metabolic fate of compounds like this compound. By introducing isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) into a biological system, researchers can trace its transformation into various metabolites. mdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to identify and quantify these metabolites in complex biological mixtures. nih.govmdpi.comresearchgate.net

This approach allows for the elucidation of the metabolic pathways that this compound undergoes, the identification of its metabolic products, and an understanding of how it perturbs endogenous metabolic networks. frontiersin.org While the search results did not provide specific studies on the metabolism of this compound using NMR, the methodology is a standard and powerful tool for such investigations in metabolic research. nih.govmdpi.com

Proteomics-Based Approaches for Target Identification

Identifying the cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. Proteomics, the large-scale study of proteins, offers powerful methodologies for unbiased target identification. europeanpharmaceuticalreview.com Chemical proteomics, in particular, utilizes chemically modified versions of a small molecule (probes) to isolate and identify its interacting proteins from a complex cellular lysate. semanticscholar.orgfrontiersin.orgnih.gov

One common strategy is an affinity-based approach, where the compound of interest, such as this compound, is immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell lysate, and proteins that bind to it are "fished out." These captured proteins are subsequently identified using mass spectrometry. nih.gov

Another powerful technique is Activity-Based Protein Profiling (ABPP). frontiersin.org ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families. A competitive ABPP experiment can be designed where a cell lysate is pre-incubated with this compound before adding a broad-spectrum probe. If this compound binds to a particular enzyme, it will block the binding of the probe, leading to a decrease in the signal for that protein in the subsequent mass spectrometry analysis, thus identifying it as a target. frontiersin.org

These proteomics-based strategies enable the comprehensive identification of the direct binding partners of this compound within the entire proteome, providing crucial insights into its biological function and potential therapeutic applications. nih.govnih.govnih.govresearchgate.net

Table 2: Common Proteomics-Based Target Identification Methods

| Method | Principle |

|---|---|

| Affinity-Based Protein Profiling | A compound is immobilized to capture its binding proteins from a cell lysate for identification by mass spectrometry. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Reactive probes are used to covalently label the active sites of enzymes, allowing for the identification of targets through competitive binding experiments. frontiersin.org |

Future Perspectives in Academic Research on 6 Ethynyluracil and Its Analogues

Exploration of Novel Synthetic Methodologies

The future of 6-ethynyluracil research is intrinsically linked to the development of new and more efficient ways to synthesize the core molecule and a diverse array of its analogues. While initial syntheses have been established, future work will likely focus on methodologies that offer greater flexibility, efficiency, and access to novel chemical space.

One promising direction is the application of advanced cross-coupling strategies. For instance, methods combining Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions could be adapted to create a wide range of this compound analogues with diverse aryl or other substituents at various positions on the uracil (B121893) ring. nih.govbeilstein-journals.org This approach would enable the systematic exploration of structure-activity relationships by allowing for the tunable modulation of the compound's electronic and steric properties.

Furthermore, there is a need to develop more stereodefined and regioselective synthetic routes. figshare.com Future methodologies may focus on catalyst-controlled reactions that can introduce the ethynyl (B1212043) group or other functionalities with high precision, minimizing the need for cumbersome protecting groups and purification steps. The development of cascade reactions, where multiple bonds are formed in a single operation, could also significantly streamline the synthesis of complex uracil derivatives. figshare.com

The table below outlines potential future synthetic strategies and their objectives.

| Synthetic Strategy | Primary Objective | Potential Advantage |

| Combined Cross-Coupling | Generation of diverse analogue libraries | Rapid exploration of structure-activity relationships |

| Catalyst-Controlled Synthesis | High stereoselectivity and regioselectivity | Access to specific isomers with potentially distinct biological activities |

| Cascade Reactions | Increased synthetic efficiency | Reduced step count, cost, and waste |

| Flow Chemistry | Scalability and safety | Improved control over reaction parameters and safer handling of reactive intermediates |

Elucidation of Additional Biological Targets and Mechanisms

While this compound is known to act as a thiol-specific alkylating agent, the precise identity of its protein targets within the cell remains largely uncharacterized. nih.gov A major future research effort will be the use of unbiased, large-scale screening methods to identify the full spectrum of its binding partners.

Modern chemical proteomics approaches are well-suited for this task. By developing an alkyne-tagged probe version of this compound, researchers can employ techniques like Activity-Based Protein Profiling (ABPP) to covalently label and subsequently identify target proteins from cell lysates or living cells using mass spectrometry. This would move beyond the general understanding of "thiol reactivity" to a specific list of protein targets, which could include enzymes, transcription factors, or structural proteins whose functions are modulated by the compound.

Moreover, it is plausible that this compound and its analogues may possess mechanisms of action beyond thiol alkylation. For example, the related compound 5-ethynyluracil is a known mechanism-based inactivator of thymine 7-hydroxylase, an α-ketoglutarate-dependent dioxygenase. nih.gov Future studies should investigate whether this compound or its derivatives can inhibit other classes of enzymes, such as kinases, deacetylases, or other metabolic enzymes, which are common targets in cancer therapy. nih.gov The search for new biological targets is a critical area of modern drug discovery, aiming to move beyond established targets to find novel vulnerabilities in diseases like cancer. cancerpharmacology.orgfrontiersin.orgecancer.org

| Research Approach | Goal | Potential Outcome |

| Chemical Proteomics (ABPP) | Identify specific protein targets of alkylation | Elucidation of key proteins and pathways affected by this compound |

| Enzyme Inhibition Assays | Screen against panels of diverse enzyme families | Discovery of novel mechanisms of action beyond thiol reactivity |

| Genetic Screens (e.g., CRISPR) | Identify genes that confer sensitivity or resistance | Uncover genetic context and pathways crucial for the compound's activity |

Development of Advanced Chemical Biology Tools

The unique chemical handle of the ethynyl group makes this compound an ideal scaffold for the development of sophisticated chemical biology probes. mskcc.orgolemiss.edu These tools are not intended as therapeutics themselves but as molecular instruments to investigate biological processes with high precision.

A key application is the use of copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry." imperial.ac.uk This highly efficient and bio-orthogonal reaction allows the ethynyl group on the uracil to be precisely and stably linked to a variety of reporter tags.

Future research will focus on creating a toolkit of this compound-based probes:

Affinity Probes: Attaching a biotin (B1667282) tag to this compound would allow for the pulldown and identification of its cellular binding partners.

Fluorescent Probes: Conjugating fluorophores will enable the visualization of the compound's subcellular localization and trafficking using advanced microscopy techniques. This can provide insights into where the compound accumulates and acts within the cell.

Photo-affinity Probes: Incorporating a photo-activatable cross-linking group would allow researchers to permanently link the compound to its biological targets upon UV irradiation, providing a robust method for target identification.

Furthermore, building on the discovery that 5-ethynyluracil can be used for non-enzymatic DNA cleavage, researchers could explore whether this compound can be similarly incorporated into nucleic acids to create tools for DNA manipulation, sequencing, or diagnostics. plos.org

Integration into Systems Biology and Pathway Perturbation Studies

Systems biology aims to understand the complex interplay of molecules within a cell, rather than studying them in isolation. Small molecules like this compound can be used as "perturbagens" to disrupt these networks, with the resulting changes providing a wealth of information about the system's structure and function.

Future studies will likely involve treating cells or organisms with this compound and then applying global profiling techniques (omics) to measure the system-wide response.

Transcriptomics (RNA-seq): Will reveal how the compound alters gene expression programs.

Proteomics: Will show changes in protein abundance and post-translational modifications.

Metabolomics: Will identify alterations in cellular metabolism.

By integrating these large datasets, researchers can construct a comprehensive picture of the cellular pathways that are most sensitive to this compound. This approach can reveal unexpected mechanisms of action, identify biomarkers for sensitivity, and suggest potential synergistic drug combinations. nih.gov

A particularly powerful emerging technique is Perturb-seq, which combines chemical or genetic perturbations with single-cell RNA sequencing. biorxiv.orgresearchgate.net Using this compound in a Perturb-seq workflow could provide high-resolution data on how it affects different cell populations and how its activity is influenced by the status of various signaling pathways, such as the Wnt, Hippo, or MAPK pathways. nih.gov This would represent a significant leap from single-target analysis to a holistic understanding of the compound's impact on the entire cellular network.

| Systems-Level Approach | Information Gained | Potential Application |

| Multi-Omics Profiling | Global changes in genes, proteins, and metabolites | Comprehensive mechanism of action, biomarker discovery |

| Perturb-seq | Single-cell resolution of transcriptional responses | Understanding heterogeneous cell responses and network rewiring |

| Computational Modeling | Integration of data to predict network behavior | Identification of critical nodes for synergistic drug targeting |

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 6-ethynyluracil in laboratory settings?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the ethynyl group to uracil derivatives. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via HPLC with UV detection (λ = 254 nm), referencing solvent systems and column specifications in published protocols . Stability during synthesis must be monitored under inert atmospheres due to the compound’s sensitivity to oxidation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low concentrations in plasma or tissue homogenates. Calibration curves should be validated using matrix-matched standards to account for ion suppression/enhancement. Internal standards (e.g., isotopically labeled analogs) are critical for accuracy. For reproducibility, adhere to FDA bioanalytical guidelines (precision within ±15% CV, accuracy 85–115%) .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies by incubating the compound in buffers (pH 1–13) at 37°C and 60°C. Monitor degradation kinetics via UV spectrophotometry or LC-MS. Quantify degradation products and calculate half-life (t₁/₂) using first-order kinetics. Include controls for photostability (ICH Q1B guidelines) and oxidative stress (e.g., H₂O₂ exposure) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across studies be systematically resolved?

- Methodological Answer : Discrepancies often arise from differences in animal models (e.g., murine vs. primate metabolism) or dosing regimens. Conduct a meta-analysis comparing AUC (area under the curve) and Cₘₐₓ values, adjusting for variables like bioavailability and protein binding. Validate findings using physiologically based pharmacokinetic (PBPK) modeling to isolate confounding factors .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Use enzyme kinetics assays (e.g., Michaelis-Menten plots) with purified target enzymes (e.g., dihydropyrimidine dehydrogenase). Measure Ki (inhibition constant) via competitive or non-competitive inhibition models. Include negative controls (e.g., wild-type vs. mutant enzymes) and validate results with crystallographic data or molecular docking simulations .

Q. How should researchers address inconsistencies in reported cytotoxicity profiles of this compound across cell lines?

- Methodological Answer : Standardize assays using the same cell passage number, culture media, and incubation times. Compare IC₅₀ values with ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., Annexin V). Perform transcriptomic profiling to identify cell line-specific resistance mechanisms (e.g., ABC transporter overexpression) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) with software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For synergy studies (e.g., combination therapies), apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy) .

Q. How can researchers validate computational predictions of this compound’s metabolite pathways?

- Methodological Answer : Compare in silico predictions (e.g., using CypReact or Meteor software) with in vitro microsomal incubation data. Identify metabolites via LC-MSⁿ and match fragmentation patterns to reference libraries. Confirm enzyme involvement using CYP450 isoform-specific inhibitors .

Cross-Disciplinary Applications

Q. What methodologies enable the integration of this compound into radiopharmaceutical development?

- Methodological Answer : Radiolabel the ethynyl group with ¹⁸F or ¹¹C via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Validate radiochemical purity (>95%) with radio-TLC/HPLC. Assess in vivo biodistribution in tumor-bearing models using PET imaging, correlating uptake with target expression (e.g., thymidylate synthase levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。